4-Acetoxy-1-(acetylamino)naphthalene
Overview
Description
4-Acetoxy-1-(acetylamino)naphthalene, also known as N-Acetylnaphthalen-1-ylacetamide, is a chemical compound that belongs to the family of naphthalene derivatives. It is an important intermediate in the synthesis of various pharmaceuticals and organic compounds.
Mechanism of Action
The mechanism of action of 4-Acetoxy-1-(acetylamino)naphthalene is not well understood. However, it is known to interact with proteins and nucleic acids, possibly through hydrogen bonding and hydrophobic interactions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well studied. However, it is known to have low toxicity and is not considered harmful to human health.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-Acetoxy-1-(acetylamino)naphthalene in lab experiments is its low toxicity and ease of synthesis. However, its limited solubility in water can be a limitation in some experiments.
Future Directions
There are several future directions for the research on 4-Acetoxy-1-(acetylamino)naphthalene. One possible direction is the development of new synthetic methods that are more efficient and cost-effective. Another direction is the investigation of its potential as a fluorescent probe for the detection of other biomolecules. Additionally, further studies are needed to understand its mechanism of action and potential applications in various fields of research.
Conclusion:
In conclusion, this compound is an important intermediate in the synthesis of various pharmaceuticals and organic compounds. Its low toxicity and ease of synthesis make it a valuable reagent in organic chemistry and a potential fluorescent probe for the detection of proteins and nucleic acids. Further research is needed to understand its mechanism of action and potential applications in various fields of research.
Scientific Research Applications
4-Acetoxy-1-(acetylamino)naphthalene has various scientific research applications. It is widely used as an intermediate in the synthesis of various pharmaceuticals and organic compounds. It is also used as a reagent in organic chemistry and as a fluorescent probe for the detection of proteins and nucleic acids.
properties
IUPAC Name |
(4-acetamidonaphthalen-1-yl) acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-9(16)15-13-7-8-14(18-10(2)17)12-6-4-3-5-11(12)13/h3-8H,1-2H3,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCXQIJWQFTWLKC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C2=CC=CC=C21)OC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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